molecular formula C12H18BrNO B2738595 [3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine CAS No. 1253926-44-1

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine

Cat. No. B2738595
CAS RN: 1253926-44-1
M. Wt: 272.186
InChI Key: FGLPUIRGUXXXPM-UHFFFAOYSA-N
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Description

“[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine” is a chemical compound with the CAS Number: 1253926-44-1 . It has a molecular weight of 272.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.19 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the sources I found .

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) elaborates on the synthesis of new zinc phthalocyanine compounds that have significant implications for photodynamic therapy, a treatment modality for cancer. These compounds are characterized by their excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potent Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Drug Design and Bioactivity

Research by Xi et al. (2011) on the design, synthesis, and bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs as α₁-adrenoceptors antagonists demonstrates the importance of chemical modifications to enhance drug efficacy. This study presents how structural modifications, such as the introduction of halogen, methyl, and cyano groups, can influence the blocking and antihypertensive activities of compounds, highlighting the role of chemical structure in drug design (Xi et al., 2011).

Synthetic Chemistry and Catalysis

A study on the reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with phenols and aryl halides by Chandrasekhar, Heimgartner, and Schmid (1977) explores the synthesis of various compounds through the interaction of azirines with different phenolic and halogenated aromatics. This research provides insights into the mechanisms of such reactions and their potential applications in synthetic organic chemistry, offering pathways for the formation of novel compounds (Chandrasekhar, Heimgartner, & Schmid, 1977).

Material Science and Luminescence

Bhattacharyya et al. (2015) report on the formation of zinc(II) complexes with Zn2O2 cores, showcasing examples of bi-dentate bonding modes of potentially tri- and tetra-dentate Schiff bases. These complexes exhibit photoluminescent properties, highlighting the potential application of similar compounds in the development of luminescent materials and sensors (Bhattacharyya, Sen, Harms, & Chattopadhyay, 2015).

Safety and Hazards

The safety information available indicates that this compound should be handled with care. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, and not eating, drinking or smoking when using this product . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(4-bromo-3-methylphenoxy)-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-10-9-11(5-6-12(10)13)15-8-4-7-14(2)3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLPUIRGUXXXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCN(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Bromo-3-methylphenoxy)propyl]dimethylamine

CAS RN

1253926-44-1
Record name [3-(4-bromo-3-methylphenoxy)propyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Dimethylamino-propan-1-ol (251 μL, 2.14 mmol) and DEAD (973 μL, 2.14 mmol) were added to a solution of 4-bromo-3-methyl-phenol (200 mg, 1.07 mmol) and PPh3 (561 mg, 2.14 mmol) in THF (10 mL) at 0° C. The mixture was stirred for two hours and then concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give [3-(4-bromo-3-methyl-phenoxy)-propyl]-dimethyl-amine (176 mg, 61%).
Quantity
251 μL
Type
reactant
Reaction Step One
Name
Quantity
973 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
561 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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